N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide
Overview
Description
N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide is an organic compound with significant applications in scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chlorine and iodine atoms. It is primarily used in the fields of chemistry, biology, and medicine due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate is then iodinated using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 0°C, followed by stirring at room temperature overnight. The reaction mixture is then treated with a saturated solution of sodium thiosulfate (Na2S2O3), filtered, and washed with water to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
- 6-Chloro-7-iodo-7-deazapurine
Uniqueness
N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide is unique due to its specific substitution pattern and the presence of the dimethylpropionamide group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Biological Activity
N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C11H12ClIN4O
- Molecular Weight: 378.6 g/mol
- CAS Number: 149765-16-2
- Melting Point: 218–220 °C
- Density: 2.47 g/cm³
Synthesis
The compound can be synthesized through a reaction involving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and N-iodosuccinimide in DMF (N,N-Dimethylformamide) under controlled conditions. This method yields the desired compound with high purity (approximately 94%) .
Antitumor Properties
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit potent antitumor activity. A notable study synthesized various substituted pyrrolo[2,3-d]pyrimidines and evaluated their effects on folate receptor (FR) α-expressing tumor cells. The findings revealed that certain compounds significantly inhibited cell proliferation through mechanisms involving folate uptake and apoptosis induction .
Table 1: Summary of Biological Activities of Pyrrolo[2,3-d]pyrimidine Derivatives
Compound | Activity | Mechanism |
---|---|---|
Compound 8 | Antiproliferative | Inhibition of GARFTase and AICARFTase |
N-(4-Chloro-5-iodo...) | Potential Antitumor | Targeting folate metabolism |
Other derivatives | Varies | Diverse mechanisms including apoptosis |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes in purine nucleotide biosynthesis. Specifically, it has been shown to inhibit both Glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR ribonucleotide formyltransferase (AICARFTase). This dual inhibition leads to depletion of ATP pools within cells, ultimately triggering apoptosis in cancerous cells .
Case Studies
- In Vitro Studies : In laboratory settings, compounds similar to N-(4-Chloro-5-iodo...) demonstrated significant growth inhibition in various cancer cell lines, including KB human tumor cells. The effects were reversible with excess folic acid, confirming the role of FRα in cellular uptake .
- Cellular Metabolic Assays : Further assays indicated that the compound not only inhibits key metabolic pathways but also affects cellular energy levels by depleting ATP. This was evidenced by metabolic assays that showed a decrease in ATP levels following treatment with the compound .
Properties
IUPAC Name |
N-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClIN4O/c1-11(2,3)9(18)17-10-15-7(12)6-5(13)4-14-8(6)16-10/h4H,1-3H3,(H2,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDHRXDFCHHFEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C(=CN2)I)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClIN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573208 | |
Record name | N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149765-16-2 | |
Record name | N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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